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Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

Cat. No.: B072067

A comprehensive guide for researchers and drug development professionals on the binding
affinities and interaction patterns of 1,8-naphthyridine derivatives with various protein targets
implicated in cancer and microbial infections. This report synthesizes data from multiple studies
to provide a comparative overview of the potential of this versatile scaffold in medicinal
chemistry.

A series of novel 1,8-naphthyridine derivatives have been investigated for their therapeutic
potential, with in silico docking studies playing a crucial role in elucidating their mechanism of
action at the molecular level. These studies reveal that modifications to the 1,8-naphthyridine
core can significantly influence binding affinity and selectivity for various target proteins. This
guide summarizes key findings from recent research, presenting comparative docking scores
and detailed experimental protocols to aid in the rational design of new, more potent inhibitors.

Quantitative Docking Data Summary

The following table summarizes the molecular docking results for various 1,8-naphthyridine
derivatives against different protein targets. The data is compiled from several independent
studies and highlights the binding energies, a key indicator of the stability of the ligand-protein
complex.
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Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the
results. Below are detailed protocols from the referenced literature.

Molecular Docking Protocol for Anti-Breast Cancer
Agents Targeting Human Estrogen Receptor[3]

o Software: Not explicitly stated, but results include "Mol. Dock scores" and "Re-rank scores".

e Protein Preparation: The three-dimensional crystal structure of the human estrogen receptor
(PDB ID: 1ERR) was obtained from the Protein Data Bank.

o Ligand Preparation: Seventeen novel derivatives of 1,8-naphthyridine and the standard drug
Tamoxifen were used as ligands.

» Docking Procedure: Molecular docking simulations were performed to study the interaction
of the 1,8-naphthyridine derivatives and Tamoxifen in the active site of the human estrogen
receptor. The docking scores and re-rank scores were calculated to estimate the binding
affinity.

Molecular Docking Protocol for Anticancer Agents
Targeting DNA Topoisomerase 11[4][5]

o Software: Not explicitly stated in one study, another mentions the use of a program that
generates binding energy scores.

o Protein Preparation: The crystal structure of topoisomerase Il (PDB ID: 4FM9 or 1ZXM) was
used for the docking studies.[3][4]

o Ligand Preparation: The structures of the synthesized 2,7-dimethyl-1,8-naphthyridine
derivatives and the reference drug Vosaroxin were prepared for docking.[3] In another study,
newly designed ligands (L1 to L5) and the standard drug bevacizumab were used.[4]

o Docking and Analysis: The ligands were docked into the binding site of topoisomerase Il. The
binding energy scores were calculated to evaluate the binding affinity. The interactions,
including hydrogen bonds with amino acid residues and DNA, were analyzed.[3] The root
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mean square deviation (RMSD) values were also calculated to assess conformational
deviation.[4]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the design and evaluation of novel 1,8-
naphthyridine derivatives, integrating both computational and experimental approaches.

Caption: A generalized workflow for the development of 1,8-naphthyridine derivatives.

Signaling Pathway Inhibition

1,8-Naphthyridine derivatives, particularly those investigated as anticancer agents, often target
key enzymes involved in cell proliferation and survival. One such critical target is the DNA

Topoisomerase Il enzyme. The diagram below illustrates the central role of this enzyme in DNA
replication and how its inhibition by 1,8-naphthyridine derivatives can lead to cancer cell death.
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Caption: Inhibition of Topoisomerase Il by 1,8-naphthyridine derivatives disrupts DNA
replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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